molecular formula C8H17NSi B14333661 3-Pentyn-1-amine, 5-(trimethylsilyl)- CAS No. 101195-67-9

3-Pentyn-1-amine, 5-(trimethylsilyl)-

Cat. No.: B14333661
CAS No.: 101195-67-9
M. Wt: 155.31 g/mol
InChI Key: XGDGRWWWFOPVRZ-UHFFFAOYSA-N
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Description

3-Pentyn-1-amine, 5-(trimethylsilyl)- is an organic compound characterized by the presence of a trimethylsilyl group attached to a pentynylamine backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyn-1-amine, 5-(trimethylsilyl)- typically involves the reaction of 3-pentyn-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pentyn-1-amine, 5-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce alkanes or alkenes.

Scientific Research Applications

3-Pentyn-1-amine, 5-(trimethylsilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentyn-1-amine, 5-(trimethylsilyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group acts as a protecting group, allowing selective reactions to occur at other sites of the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trimethylsilyl)-4-pentyn-1-ol
  • 1-Pentyn-3-amine

Uniqueness

3-Pentyn-1-amine, 5-(trimethylsilyl)- is unique due to its specific structure, which combines the reactivity of an alkyne with the protective nature of the trimethylsilyl group. This combination allows for selective and efficient chemical transformations, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

101195-67-9

Molecular Formula

C8H17NSi

Molecular Weight

155.31 g/mol

IUPAC Name

5-trimethylsilylpent-3-yn-1-amine

InChI

InChI=1S/C8H17NSi/c1-10(2,3)8-6-4-5-7-9/h5,7-9H2,1-3H3

InChI Key

XGDGRWWWFOPVRZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC#CCCN

Origin of Product

United States

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